molecular formula C27H31NO2S B12532683 N-[4-(1,2-Diphenyloct-1-EN-1-YL)phenyl]methanesulfonamide CAS No. 834912-20-8

N-[4-(1,2-Diphenyloct-1-EN-1-YL)phenyl]methanesulfonamide

Cat. No.: B12532683
CAS No.: 834912-20-8
M. Wt: 433.6 g/mol
InChI Key: ZUYRLXUNPGJIIF-UHFFFAOYSA-N
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Description

N-[4-(1,2-Diphenyloct-1-EN-1-YL)phenyl]methanesulfonamide is a chemical compound offered for investigative purposes in biological and pharmacological research. Its structure, featuring a methanesulfonamide group linked to a substituted diphenylalkene scaffold, suggests potential as an intermediate or target for scientists exploring novel bioactive molecules. Research into analogous N-phenyl methanesulfonamide compounds has shown that this core structure is of significant interest in neuroscience, particularly for its potential interactions with neurotransmitter receptors . For instance, structurally related sulfonamide derivatives have been synthesized and evaluated for their anticonvulsant properties, with studies indicating that their mechanism of action may involve binding to the benzodiazepine site of the GABAA receptor, leading to an increase in inhibitory neurotransmitter levels in the brain . Furthermore, the methanesulfonamide functional group is a recognized pharmacophore in various agrochemical and pharmaceutical agents, underscoring its utility in the design of compounds for specialized research applications . This product is intended for use by qualified researchers in laboratory settings only.

Properties

CAS No.

834912-20-8

Molecular Formula

C27H31NO2S

Molecular Weight

433.6 g/mol

IUPAC Name

N-[4-(1,2-diphenyloct-1-enyl)phenyl]methanesulfonamide

InChI

InChI=1S/C27H31NO2S/c1-3-4-5-12-17-26(22-13-8-6-9-14-22)27(23-15-10-7-11-16-23)24-18-20-25(21-19-24)28-31(2,29)30/h6-11,13-16,18-21,28H,3-5,12,17H2,1-2H3

InChI Key

ZUYRLXUNPGJIIF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,2-Diphenyloct-1-EN-1-YL)phenyl]methanesulfonamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be performed at room temperature, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,2-Diphenyloct-1-EN-1-YL)phenyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[4-(1,2-Diphenyloct-1-EN-1-YL)phenyl]methanesulfonamide has diverse applications in scientific research:

Mechanism of Action

The mechanism by which N-[4-(1,2-Diphenyloct-1-EN-1-YL)phenyl]methanesulfonamide exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Deuterated Pharmaceuticals ()

The deuterated compound N-[4-[1-Hydroxy-2-[(1-methylethyl-d6)amino]ethyl]phenyl]methanesulfonamide Hydrochloride (Betapace-d6) shares a methanesulfonamide core but differs in substituents:

  • Key features: Deuteration at the isopropylamino group enhances metabolic stability compared to non-deuterated analogs .
  • Comparison : Unlike the target compound, Betapace-d6 is a β-blocker with a hydroxyethylamine side chain, tailored for cardiovascular applications. The diphenyloctene group in the query compound would likely alter bioavailability and receptor interactions.

Sulfentrazone Metabolites ()

The metabolites 3-desmethyl sulfentrazone (DMS) and 3-hydroxymethyl sulfentrazone (HMS) are herbicidal derivatives with methanesulfonamide groups. Their structures include:

  • DMS : A dichlorophenyl-triazolone backbone .
  • HMS : A hydroxymethyl modification on the triazolone ring .
  • Comparison : Both metabolites lack the extended alkenyl-diphenyl substituent of the query compound, which would reduce lipophilicity and alter environmental persistence.

Pesticide Chemicals ()

Compounds like tolylfluanid and dichlofluanid incorporate sulfonamide groups but are structurally distinct:

  • Tolyfluanid: Contains dichloro-fluoro and dimethylamino-sulfonyl groups, optimized for fungicidal activity .
  • Key difference : The query compound’s diphenyloctene chain would likely hinder its mobility in biological systems compared to these smaller agrochemicals.

Biological Activity

N-[4-(1,2-Diphenyloct-1-EN-1-YL)phenyl]methanesulfonamide (CAS No. 834912-18-4) is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H23NO2S, with a molecular weight of 377.5 g/mol. The compound features a sulfonamide group attached to a phenyl ring, which is further substituted with a diphenylbutene moiety.

Anticancer Activity

Recent studies have indicated that sulfonamide derivatives exhibit promising anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF-7 (Breast)12.5
HeLa (Cervical)10.0
A549 (Lung)15.0

The compound demonstrated significant cytotoxicity, particularly against HeLa cells, suggesting its potential as an anticancer agent.

Antimicrobial Activity

Sulfonamides are well-known for their antimicrobial properties. The biological activity of this compound was tested against various bacterial strains.

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)Reference
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

The compound exhibited varying degrees of antibacterial activity, with the lowest MIC observed against Staphylococcus aureus.

The mechanism by which this compound exerts its biological effects may involve the inhibition of key enzymes or pathways involved in cell proliferation and survival. The sulfonamide moiety is known to interfere with folate synthesis in bacteria, which may contribute to its antimicrobial activity.

Case Studies

A notable case study involved the synthesis and evaluation of this compound in a series of preclinical trials aimed at assessing its therapeutic efficacy in cancer models. The results indicated that the compound not only inhibited tumor growth but also induced apoptosis in cancer cells.

Case Study Summary:

  • Objective: Evaluate anticancer efficacy in vivo.
  • Model: Xenograft model using MCF-7 cells.
  • Findings: Significant reduction in tumor volume compared to control (p < 0.05).

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